N-(Phenylmethanesulfonyl)-D-phenylalanine

Description

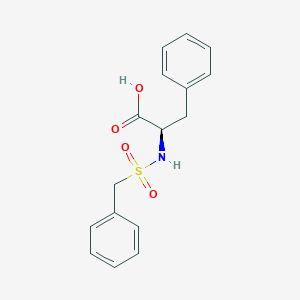

N-(Phenylmethanesulfonyl)-D-phenylalanine is a chiral derivative of D-phenylalanine, where the amino group is functionalized with a phenylmethanesulfonyl (benzenesulfonylmethyl) group.

Properties

CAS No. |

177583-41-4 |

|---|---|

Molecular Formula |

C16H17NO4S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2R)-2-(benzylsulfonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H17NO4S/c18-16(19)15(11-13-7-3-1-4-8-13)17-22(20,21)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |

InChI Key |

ICFOBMSVJMGIMX-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethanesulfonyl)-D-phenylalanine typically involves the reaction of D-phenylalanine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethanesulfonyl)-D-phenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(Phenylmethanesulfonyl)-D-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of N-(Phenylmethanesulfonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in Hypoglycemic Agents

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a well-characterized oral hypoglycemic agent. It stimulates insulin secretion via pancreatic β-cell K$_\text{ATP}$ channel closure, with a 20% reduction in blood glucose at 1.6 mg/kg in mice . Key structural differences between nateglinide and N-(phenylmethanesulfonyl)-D-phenylalanine include:

Table 1: Structural and Functional Comparison

Research Implications and Gaps

- Hypoglycemic Potential: Structural optimization (e.g., β-ring substitutions) could enhance activity, as seen in nateglinide derivatives .

- Analytical Challenges : The sulfonyl group’s polarity necessitates tailored chromatographic methods, as demonstrated for related compounds .

- Metabolic Stability : Sulfonyl groups may reduce susceptibility to enzymatic degradation compared to esters or amides .

Biological Activity

N-(Phenylmethanesulfonyl)-D-phenylalanine (also known as PMSF-D-phenylalanine) is a compound that has garnered attention for its biological activity, particularly in the context of protease inhibition and its implications in various therapeutic areas. This article reviews the biological activity of PMSF-D-phenylalanine, including its mechanisms of action, therapeutic applications, and relevant research findings.

PMSF-D-phenylalanine functions primarily as a cysteine protease inhibitor . Cysteine proteases are enzymes that play crucial roles in various biological processes, including protein degradation and cell signaling. The inhibition of these enzymes can have significant therapeutic implications, especially in diseases where protease activity is dysregulated.

- Inhibition of Proteases : PMSF-D-phenylalanine has been shown to effectively inhibit several cysteine proteases, which are involved in the degradation of hemoglobin in parasitic infections such as malaria. The compound interferes with the activity of enzymes like falcipains and plasmepsins, which are critical for the survival of the malaria parasite Plasmodium falciparum .

- Impact on Amyloid Formation : Research indicates that D-phenylalanine can modulate the self-assembly of L-phenylalanine into amyloid fibrils, a process linked to neurodegenerative diseases such as phenylketonuria (PKU). By inhibiting fiber formation, D-phenylalanine may serve as a therapeutic agent to prevent amyloid-related toxicity .

Therapeutic Applications

The biological activity of PMSF-D-phenylalanine suggests several potential therapeutic applications:

- Antimalarial Treatments : Given its role in inhibiting cysteine proteases necessary for malaria parasite survival, PMSF-D-phenylalanine could be developed as part of a combination therapy for malaria .

- Neuroprotective Strategies : The ability to prevent amyloid fibril formation indicates potential applications in treating or preventing neurodegenerative diseases associated with protein aggregation .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of PMSF-D-phenylalanine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.